3,6,9-Trioxaundecanedioic acid

Catalog No.
S538899
CAS No.
13887-98-4
M.F
C8H14O7
M. Wt
222.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9-Trioxaundecanedioic acid

CAS Number

13887-98-4

Product Name

3,6,9-Trioxaundecanedioic acid

IUPAC Name

2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

InChI

InChI=1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)

InChI Key

HJZZQNLKBWJYPD-UHFFFAOYSA-N

SMILES

C(COCC(=O)O)OCCOCC(=O)O

Solubility

Soluble in DMSO

Synonyms

PEG3-(CH2CO2H)2

Canonical SMILES

C(COCC(=O)O)OCCOCC(=O)O

Description

The exact mass of the compound 3,6,9-Trioxaundecanedioic acid is 222.074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PROTAC Linker

TUDCA is a Polyethylene Glycol (PEG)-based linker molecule used in the development of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are a novel class of drugs designed to degrade specific proteins within a cell. TUDCA's function lies in connecting a molecule targeting a protein of interest (POI) to an E3 ubiquitin ligase []. E3 ubiquitin ligases are enzymes that tag proteins with ubiquitin, a molecule that marks proteins for degradation by the cell's proteasome. By linking the POI to the ligase, TUDCA essentially recruits the cellular machinery to degrade the unwanted protein [].

This targeted protein degradation approach holds promise for developing new therapies for various diseases. Studies have shown the effectiveness of PROTACs with TUDCA linkers in degrading BRD4, a protein involved in cancer progression [].

Other Potential Applications

Research suggests that TUDCA might have broader applications beyond PROTAC development. Due to its unique structure, TUDCA possesses interesting properties like:

  • High water solubility []
  • Good thermal stability []
  • Complexing ability []

These properties make TUDCA a potential candidate for various research areas, including:

  • Drug delivery systems: TUDCA's water solubility and stability could be beneficial in designing drug carriers [].

  • Material science: Its complexing ability might be useful in developing new materials with specific properties [].

3,6,9-Trioxaundecanedioic acid is a unique compound characterized by its high-tech oxo acid structure. Its empirical formula is C8H14O7, and it has a molecular weight of 222.19 g/mol. The compound is classified under various chemical databases, including PubChem (CID 83793) and Sigma-Aldrich (CAS Number 13887-98-4) . This compound features three ether linkages and two carboxylic acid groups, contributing to its distinct chemical properties and potential applications in multiple fields.

Typical of carboxylic acids and ethers. These include:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the removal of carbon dioxide from the carboxylic groups may occur.
  • Nucleophilic Substitution: The ether linkages can undergo nucleophilic attack by strong nucleophiles, leading to the formation of new compounds.

The specific reaction conditions and reagents will determine the outcomes and yields of these reactions.

Research indicates that 3,6,9-Trioxaundecanedioic acid exhibits biological activity that may be relevant in pharmaceutical applications. It has been noted for its potential as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach for targeted protein degradation . The compound's structure allows it to facilitate interactions between proteins and E3 ligases, enhancing the specificity and efficacy of therapeutic agents.

The synthesis of 3,6,9-Trioxaundecanedioic acid can be achieved through several methods. One notable approach involves the transformation of 3,6,9,12-Tetraoxatetradecanoic acid using specific reagents to yield the desired product . The synthesis typically requires controlled reaction conditions to ensure high purity and yield.

General Synthesis Steps

  • Starting Material Preparation: Obtain 3,6,9,12-Tetraoxatetradecanoic acid.
  • Reagent Addition: Introduce appropriate reagents that facilitate the conversion process.
  • Reaction Monitoring: Maintain optimal conditions (temperature, time) for the reaction.
  • Purification: Isolate the product through techniques such as crystallization or chromatography.

3,6,9-Trioxaundecanedioic acid finds diverse applications across several industries:

  • Pharmaceuticals: As a PROTAC linker for drug development aimed at targeted protein degradation.
  • Cosmetics: Due to its unique structure and properties that can enhance formulation stability and efficacy .
  • Chemical Manufacturing: Utilized in the synthesis of other complex molecules owing to its reactive functional groups.

Studies on the interactions of 3,6,9-Trioxaundecanedioic acid with various biological molecules are crucial for understanding its mechanism of action in therapeutic applications. Its role as a linker in PROTAC technology suggests significant interactions with target proteins and E3 ligases . Further research is needed to elucidate the full scope of its biological interactions and potential side effects.

Several compounds share structural or functional similarities with 3,6,9-Trioxaundecanedioic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
3,6-Dioxaoctanedioic AcidDioxo AcidContains two ether linkages; simpler structure.
1,2-Ethanedicarboxylic AcidDicarboxylic AcidBasic dicarboxylic structure without ether linkages.
Diethylene GlycolGlycolUsed as a solvent; lacks carboxylic functionality.
1,2-Propanedicarboxylic AcidDicarboxylic AcidSimilar in function but differs in chain length.

Uniqueness

The uniqueness of 3,6,9-Trioxaundecanedioic acid lies in its combination of multiple ether linkages alongside carboxylic functionalities. This structural complexity allows for versatile applications in drug development and other chemical processes that simpler compounds cannot fulfill effectively.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

222.07395278 g/mol

Monoisotopic Mass

222.07395278 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

63VXM1976A

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13887-98-4

Wikipedia

3,6,9-trioxaundecanedioic acid

Dates

Modify: 2023-08-15
1: Bonache MA, Alaimo A, Malo C, Millet O, Villarroel A, González-Muñiz R. Clicked bis-PEG-peptide conjugates for studying calmodulin-Kv7.2 channel binding. Org Biomol Chem. 2014 Nov 28;12(44):8877-87. doi: 10.1039/c4ob01338g. PubMed PMID: 25264745.
2: Aroua S, Schweizer WB, Yamakoshi Y. C60 pyrrolidine bis-carboxylic acid derivative as a versatile precursor for biocompatible fullerenes. Org Lett. 2014 Mar 21;16(6):1688-91. doi: 10.1021/ol500363r. Epub 2014 Mar 7. PubMed PMID: 24606113.
3: Kakkar D, Tiwari AK, Chuttani K, Khanna A, Datta A, Singh H, Mishra AK. Design, synthesis, and antimycobacterial property of PEG-bis(INH) conjugates. Chem Biol Drug Des. 2012 Aug;80(2):245-53. doi: 10.1111/j.1747-0285.2012.01394.x. Epub 2012 May 30. PubMed PMID: 22515497.

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